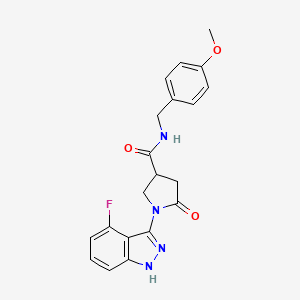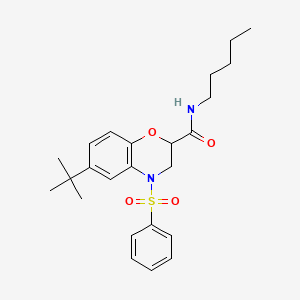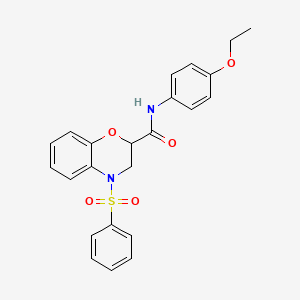![molecular formula C15H21N5 B11232554 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine](/img/structure/B11232554.png)
1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is an organic compound that features a tetrazole ring attached to a cyclopentanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-ethyl-6-methylphenyl hydrazine with sodium azide in the presence of a suitable catalyst.
Cyclopentanamine Attachment: The tetrazole derivative is then reacted with cyclopentanone in the presence of a reducing agent such as sodium borohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-ethyl-6-methylphenyl)-3-phenylurea
- 1-(2-ethyl-6-methylphenyl)-3-isopropylurea
- 1-(2-ethyl-6-methylphenyl)-3-methylurea
Uniqueness
1-[1-(2-ethyl-6-methylphenyl)-1H-tetrazol-5-yl]cyclopentanamine is unique due to the presence of both a tetrazole ring and a cyclopentanamine moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C15H21N5 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
1-[1-(2-ethyl-6-methylphenyl)tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C15H21N5/c1-3-12-8-6-7-11(2)13(12)20-14(17-18-19-20)15(16)9-4-5-10-15/h6-8H,3-5,9-10,16H2,1-2H3 |
InChI Key |
SMLSVDGBDDXSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=N2)C3(CCCC3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-propyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232478.png)
![N-(3-bromophenyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232498.png)
![6-ethyl-N-(4-isopropylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232499.png)
![methyl N-[(1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-yl)carbonyl]-beta-alaninate](/img/structure/B11232512.png)
![Methyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11232513.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11232519.png)

![N-(3-chlorophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11232532.png)
![N~6~,N~6~-diethyl-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11232540.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11232546.png)

![N-(1,3-benzodioxol-5-yl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232555.png)
